

Technical Guide: Solubility Profiling of 3,4-Dichloro-2-iodoaniline

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Compound of Interest

Compound Name: 3,4-Dichloro-2-iodoaniline

CAS No.: 835595-11-4

Cat. No.: B3029917

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Executive Summary

3,4-Dichloro-2-iodoaniline (CAS: 835595-11-4) is a high-value halogenated aromatic amine intermediate, primarily utilized in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.^{[1][2]} Unlike its widely characterized analogs (e.g., 3,4-dichloroaniline), specific experimental solubility data for this tri-substituted congener is scarce in open literature.

This guide bridges that gap by providing a predictive solubility landscape based on structural activity relationships (SAR) and detailing a self-validating experimental protocol (Laser Monitoring Method) for researchers to generate precise solubility data.

Physicochemical Profile

Property	Value / Description	Source/Basis
Molecular Formula	C ₆ H ₄ Cl ₂ IN	Stoichiometry
Molecular Weight	287.91 g/mol	Calculated
LogP (Predicted)	~3.18	Lipophilicity indicates poor aqueous solubility.[3]
LogS (Predicted)	-3.37 (approx.[1] 0.12 mg/mL in water)	Topological modeling (Ali et al.)
Physical State	Solid (Crystalline)	Analogous halo-anilines
Key Functional Groups	Primary Amine (-NH ₂), Aryl Halides (Cl, I)	H-bond donor/acceptor potential

Predicted Solubility Landscape

Based on the compound's polarity, lipophilicity (LogP > 3), and patent literature regarding its synthesis and purification, the following solubility behaviors are projected.

Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, Pyridine	High	Strong dipole-dipole interactions with the polar amine group; patents cite pyridine as a reaction medium.
Polar Protic	Methanol, Ethanol, IPA	Moderate to High	The amine group facilitates H-bonding; solubility likely increases significantly with temperature (Apelblat behavior).
Esters/Ketones	Ethyl Acetate, Acetone	Moderate	Good general solvency for halogenated aromatics; suitable for extraction.
Non-Polar	Hexane, Heptane	Low (at RT)	Limited interaction with the polar amine head; useful as anti-solvents for recrystallization.
Aqueous	Water	Very Low	Hydrophobic halogen substituents dominate; < 0.1 mg/mL expected at 25°C.

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Critical Insight: Patent literature (e.g., WO2015084842) describes the use of dry pyridine for sulfonylation reactions involving this amine, and ethanol/water mixtures for hydrolysis steps, confirming these as viable solvent systems.

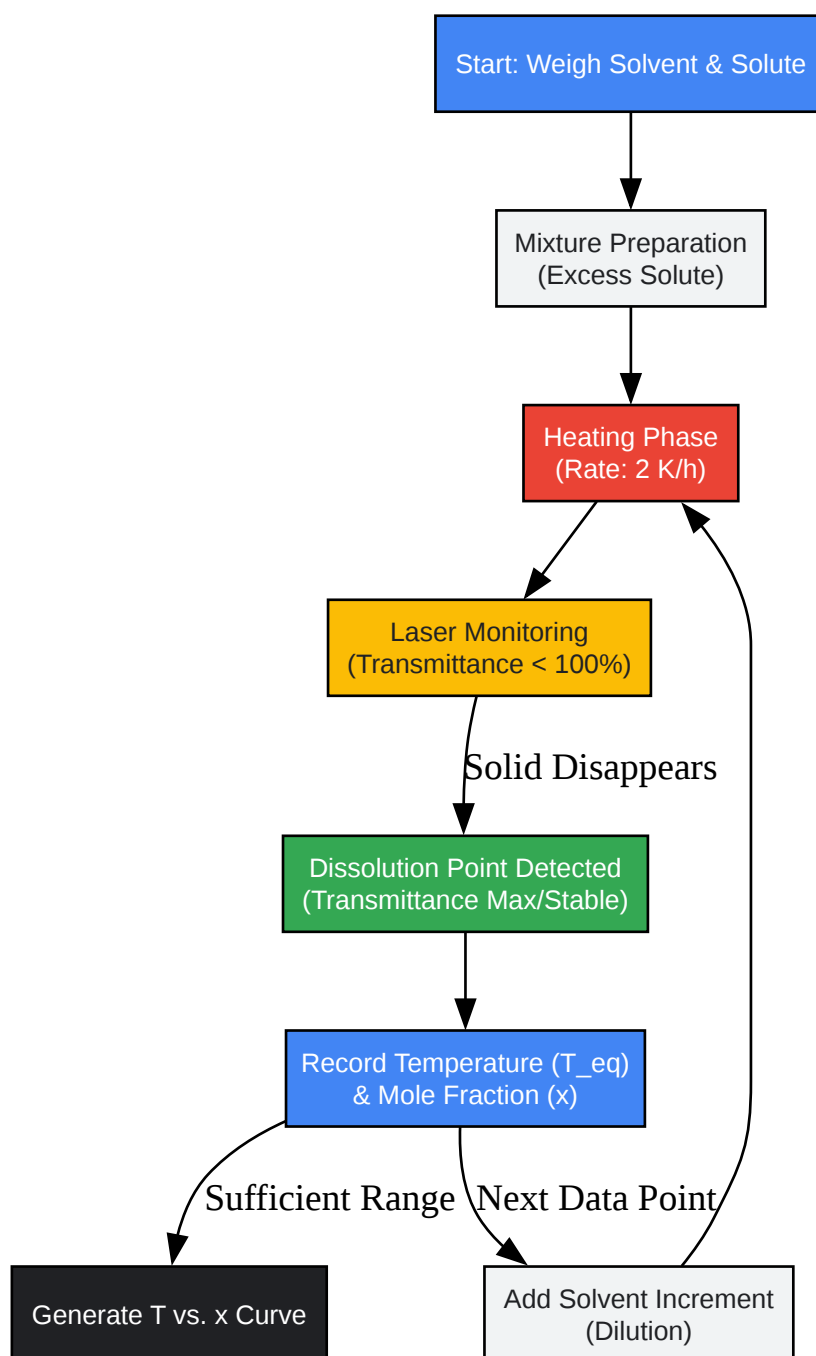
Experimental Protocol: Laser Monitoring Method

For precise solubility determination, the Laser Dynamic Monitoring Method is the gold standard. It eliminates the sampling errors inherent in the gravimetric "shake-flask" method by measuring the dissolution point in real-time without disrupting the equilibrium.

Experimental Setup

- Apparatus: Double-jacketed glass vessel (100 mL) coupled with a programmable thermostatic bath (accuracy ± 0.05 K).
- Detection: Laser transmissometer (He-Ne laser, $\lambda = 632.8$ nm) with a photodetector.
- Agitation: Magnetic stirring at constant RPM (e.g., 400 rpm) to ensure homogeneity without cavitation.

Step-by-Step Workflow



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Figure 1: Logic flow for the Laser Dynamic Solubility Measurement technique.

Protocol Execution[4][5]

- Preparation: Add a known mass of solvent (

-) and excess **3,4-Dichloro-2-iodoaniline** () to the vessel.
- **Equilibration:** Set the thermostat to a starting temperature (e.g., 280 K). The laser beam passing through the suspension will scatter, resulting in low light intensity at the detector.
 - **Dynamic Heating:** Slowly increase temperature (standard rate: 2 K/h) while stirring.
 - **Endpoint Detection:** As the solid dissolves, scattering decreases. The saturation temperature () is defined as the point where the laser intensity reaches a maximum constant value (indicating a clear solution).
 - **Iteration:** Add a known increment of solvent to the vessel (changing the mole fraction) and repeat the heating cycle to obtain the next data point.

Thermodynamic Modeling

Once experimental data is gathered, it must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (

) with temperature (

) in pure and mixed solvents.

- : Mole fraction solubility.
- : Absolute temperature (K).^{[4][5][6]}
- : Empirical parameters derived via non-linear regression.
- Interpretation: Parameter

is related to the enthalpy of solution; positive values typically indicate endothermic dissolution.

Thermodynamic Functions

Using the Apelblat parameters, calculate the standard enthalpy (

), entropy (

), and Gibbs free energy (

) of solution:

- Positive

: Indicates the dissolution is endothermic (requires heat), typical for aromatic amines in organic solvents.

- Positive

: Indicates an increase in disorder, the driving force for dissolution.

Applications & Process Implications

Understanding the solubility of **3,4-Dichloro-2-iodoaniline** is critical for:

- Recrystallization:
 - Strategy: Use a high-solubility solvent (e.g., Ethanol) at boiling point and a low-solubility anti-solvent (e.g., Water or Hexane) to induce precipitation upon cooling.
 - Oiling Out: If the compound forms an oil rather than crystals (common with low MP solids), use a seeding technique at the metastable zone width (MSZW) boundary determined by the laser method.
- Synthesis (Sulfonylation):
 - Reaction rates in Pyridine (as seen in patents) are maximized due to high solubility, ensuring the amine is available for nucleophilic attack on sulfonyl chlorides.

- Purification:
 - The significant solubility difference between the target amine and inorganic salts allows for easy desalting using Ethyl Acetate/Water extraction.

References

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